An In-depth Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (CAS: 537033-52-6)
An In-depth Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (CAS: 537033-52-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, a key intermediate in the synthesis of advanced pharmaceuticals, particularly in the class of azolidinone antibacterials. This document collates available data on its chemical and physical properties, detailed safety and handling procedures, and insights into its primary application. Experimental protocols for its synthesis and subsequent conversion into pharmacologically active agents are discussed, supported by spectroscopic data where available. The guide also visualizes the relevant biological pathway and experimental workflows to aid researchers in its practical application.
Chemical and Physical Properties
2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a tri-halogenated phenylacetonitrile.[1] A summary of its key chemical and physical data is presented in the table below. While some physical properties like a specific melting and boiling point are not consistently reported in publicly available literature, its fundamental characteristics are well-documented.
| Property | Value | Reference |
| CAS Number | 537033-52-6 | [1] |
| Molecular Formula | C₈H₄BrF₂N | [2] |
| Molecular Weight | 232.02 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |
Synthesis and Experimental Protocols
A plausible synthetic route, based on analogous preparations, is the nucleophilic substitution of a benzylic halide with a cyanide salt. The logical workflow for such a synthesis is depicted below.
General Experimental Protocol (Hypothetical):
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Step 1: Bromomethylation of 1-Bromo-3,5-difluorobenzene. To a solution of 1-bromo-3,5-difluorobenzene in a suitable solvent (e.g., a halogenated solvent), add paraformaldehyde and hydrobromic acid. Heat the mixture under reflux with stirring for several hours. After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1-bromo-2-(bromomethyl)-3,5-difluorobenzene.
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Step 2: Cyanation. The crude 1-bromo-2-(bromomethyl)-3,5-difluorobenzene is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Sodium cyanide is added portion-wise at room temperature, and the reaction mixture is stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford 2-(4-Bromo-2,6-difluorophenyl)acetonitrile.
Spectroscopic Data
Detailed spectroscopic data for 2-(4-Bromo-2,6-difluorophenyl)acetonitrile is not widely published. However, based on its structure, the following characteristic peaks would be expected:
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¹H NMR: A singlet for the methylene protons (-CH₂CN) and signals in the aromatic region corresponding to the protons on the difluorobromophenyl ring.
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¹³C NMR: A signal for the nitrile carbon (-CN), a signal for the methylene carbon (-CH₂CN), and several signals in the aromatic region for the carbons of the phenyl ring, showing splitting due to the fluorine atoms.
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FTIR (cm⁻¹): A characteristic sharp peak for the nitrile group (C≡N) stretching vibration, typically around 2250 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-F and C-Br stretching vibrations would also be present.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.
Application in the Synthesis of Azolidinone Antibacterials
2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a crucial building block for the synthesis of azolidinone antibacterials.[1] The azolidinone class of antibiotics are potent against a range of Gram-positive bacteria.
The general synthetic scheme involves the conversion of the nitrile group to a different functional group, which then participates in the formation of the oxazolidinone ring.
Mechanism of Action of Azolidinone Antibacterials
Azolidinone antibiotics exert their therapeutic effect by inhibiting bacterial protein synthesis. This is a critical pathway for bacterial survival and proliferation. The diagram below illustrates the key steps in this mechanism.
Safety and Handling
2-(4-Bromo-2,6-difluorophenyl)acetonitrile should be handled with care in a well-ventilated laboratory environment, preferably in a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Identification:
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Refer to the Material Safety Data Sheet (MSDS) for specific hazard information.
First Aid Measures:
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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If inhaled: Move person into fresh air.
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If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, it is recommended to consult a physician.
Conclusion
2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a valuable intermediate for the synthesis of pharmacologically important molecules, most notably azolidinone antibacterials. While detailed public data on its specific physical properties and synthesis are limited, this guide provides a consolidated overview based on available information and analogous chemical principles. The provided workflows and pathway diagrams are intended to facilitate a deeper understanding for researchers engaged in drug discovery and development. Further research into the precise synthetic methodologies and spectroscopic characterization of this compound would be beneficial to the scientific community.

